7-(3-fluorophenyl)-3-sulfanylidene-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
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Description
7-(3-fluorophenyl)-3-sulfanylidene-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a useful research compound. Its molecular formula is C11H7FN4OS and its molecular weight is 262.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.03246020 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as triazolo pyridines, have been investigated as human 11β-hydroxysteroid dehydrogenase-type 1 and p38 α mitogen-activated (map) kinase inhibitors . These targets play crucial roles in various biological processes, including inflammation and glucose metabolism.
Mode of Action
It’s known that similar compounds interact with their targets by binding to the active site, thereby inhibiting the target’s function . This interaction can lead to changes in cellular processes controlled by the target.
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related to inflammation and glucose metabolism .
Result of Action
Similar compounds have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .
Properties
IUPAC Name |
7-(3-fluorophenyl)-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN4OS/c12-7-2-1-3-8(6-7)15-4-5-16-9(10(15)17)13-14-11(16)18/h1-6H,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCQRAVWHFCJJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CN3C(=NNC3=S)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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